molecular formula C16H25N3O4 B7479572 (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide

(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide

カタログ番号 B7479572
分子量: 323.39 g/mol
InChIキー: XRPIPIDHSHSKBO-HZMBPMFUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide, also known as CEP-26401, is a novel compound that has been developed for potential therapeutic use in the treatment of various diseases.

作用機序

The mechanism of action of (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme dipeptidyl peptidase 9 (DPP9). DPP9 is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and inflammation. By inhibiting DPP9, (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide may exert its therapeutic effects by modulating these cellular processes.
Biochemical and Physiological Effects:
(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide has been shown to have various biochemical and physiological effects. In cancer research, (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neuropathic pain research, (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide has been shown to reduce pain sensitivity by modulating the activity of pain-sensing neurons.

実験室実験の利点と制限

(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for research. It has also been shown to have potential therapeutic effects in various diseases, which makes it a promising candidate for drug development. However, (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide has some limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. It also has limited solubility in water, which can make it difficult to administer in animal models.

将来の方向性

There are several future directions for research on (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer, inflammation, and neuropathic pain. Another direction is to elucidate the mechanism of action of (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide and its effects on cellular processes. Additionally, future research could focus on developing more efficient synthesis methods for (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide and improving its solubility in water to facilitate its administration in animal models.
Conclusion:
In conclusion, (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide is a novel compound that has potential therapeutic effects in various diseases. It is synthesized using a multi-step process and acts by inhibiting the activity of DPP9. (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. Future research could focus on investigating its therapeutic effects, elucidating its mechanism of action, and improving its synthesis and solubility.

合成法

(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3,4-dimethoxybenzylamine with 3-methylpentanone to form the intermediate compound 3,4-dimethoxyphenylacetone. This intermediate is then reacted with methyl isocyanate to form the carbamate intermediate, which is subsequently reacted with (S)-2-amino-3-methylpentanoic acid to form (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide.

科学的研究の応用

(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide has been studied extensively for its potential therapeutic effects in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has shown that (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neuropathic pain research, (2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide has been shown to reduce pain sensitivity in animal models.

特性

IUPAC Name

(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-5-10(2)14(19-16(17)21)15(20)18-9-11-6-7-12(22-3)13(8-11)23-4/h6-8,10,14H,5,9H2,1-4H3,(H,18,20)(H3,17,19,21)/t10-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPIPIDHSHSKBO-HZMBPMFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC(=C(C=C1)OC)OC)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC(=C(C=C1)OC)OC)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。